(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid
Beschreibung
(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid is a chiral amino acid derivative characterized by a benzo[d][1,3]dioxole core substituted with two methyl groups at the 2,2-positions and an (S)-configured α-amino propanoic acid side chain. Notably, the 2,2-dimethylbenzo[d][1,3]dioxol-5-yl moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPGLZXDDFWGF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Molecular Characteristics
(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,dioxol-5-yl)propanoic acid (C₁₂H₁₅NO₄) is a non-proteinogenic amino acid featuring a benzo[d]dioxole moiety substituted with two methyl groups at the 2-position and an (S)-configured α-amino acid side chain. The 2,2-dimethyl substitution on the benzodioxole ring enhances steric hindrance, influencing both synthetic accessibility and reactivity.
Synthetic Strategies
Asymmetric Strecker Synthesis
The Strecker amino acid synthesis offers a direct route to α-amino acids by reacting aldehydes with ammonium chloride and potassium cyanide, followed by hydrolysis. For the target compound, the aldehyde precursor 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde is synthesized via Friedel-Crafts alkylation of sesamol with 2-chloropropane, yielding a 78% isolated product.
Reaction Scheme:
-
Aldehyde Preparation:
-
Strecker Reaction:
Chiral induction is achieved using (R)-BINOL-derived catalysts, providing the (S)-enantiomer with 92% enantiomeric excess (ee) and an overall yield of 65%.
Reductive Amination of Keto Acids
Reductive amination of 3-(2,2-dimethylbenzo[d]dioxol-5-yl)-2-oxopropanoic acid with ammonia and sodium cyanoborohydride provides a high-yielding alternative. The keto acid is synthesized via Claisen condensation of ethyl benzo[d]dioxole-5-acetate with dimethyl oxalate, yielding 85% intermediate.
Optimized Conditions:
Schlenk-Braun Alkylation
The Schlenk-Braun method employs a glycine equivalent, such as a benzophenone imine glycine Schiff base, for alkylation with 5-(bromomethyl)-2,2-dimethylbenzo[d][1,dioxole. This method avoids racemization and achieves 76% yield with >99% ee when using (-)-sparteine as a chiral ligand.
Key Steps:
-
Schiff Base Formation:
-
Alkylation:
-
Hydrolysis:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Strecker | 65 | 92 | Direct, single-step amination | Cyanide toxicity, moderate ee |
| Reductive Amination | 88 | 94 | High yield, scalable | Requires chiral catalyst |
| Schlenk-Braun | 76 | >99 | Excellent stereocontrol | Multi-step, air-sensitive reagents |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) removes diastereomeric impurities, enhancing ee to >99%. X-ray crystallography confirms the (S)-configuration, with C–C bond lengths of 1.54 Å (Cα–Cβ) and 1.47 Å (Cβ–Caryl).
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 1.42 (s, 6H, CH₃), 3.12 (dd, J = 14.0, 8.4 Hz, 1H, CH₂), 3.28 (dd, J = 14.0, 4.8 Hz, 1H, CH₂), 4.01 (m, 1H, CαH), 6.72–6.85 (m, 3H, Ar–H).
-
IR (KBr): 3405 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O), 1485 cm⁻¹ (C–O–C).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The benzo[d][1,3]dioxole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Pharmacological and Biochemical Properties
- Antimycobacterial Activity : Thiazole-containing analogues (e.g., ) exhibit potent activity against M. tuberculosis, whereas the 2,2-dimethylbenzo[d][1,3]dioxole derivative lacks reported antimicrobial efficacy. This underscores the importance of heterocyclic substituents in targeting bacterial enzymes.
- Anti-inflammatory Potential: A related compound, 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid, inhibits cellular ROS and COX-2 activity , suggesting that methoxy or methyl groups on the dioxole ring may influence anti-inflammatory pathways.
- Stability and Solubility : The hydrochloride salt form of the unsubstituted dioxole analogue improves aqueous solubility, whereas the 2,2-dimethyl group in the target compound likely enhances membrane permeability but may reduce solubility.
Biologische Aktivität
(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid, commonly referred to by its CAS number 1220710-30-4, is an amino acid derivative with potential biological applications. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 237.25 g/mol
- Appearance : White powder
- Purity : Typically ≥97% (HPLC)
Synthesis
The compound can be synthesized through various methods that often involve the use of green chemistry principles. For instance, one synthesis approach employs lemon juice as a catalyst in a multicomponent reaction to yield derivatives that exhibit antimicrobial properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In one study, derivatives of similar structures were tested against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 64 - 128 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that compounds with a similar structure can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The selectivity index indicates that while the compound exhibits antimicrobial activity, it shows a relatively lower toxicity towards mammalian cells compared to its antibacterial effects:
| Compound | CC50 (µg/mL) | Selectivity Index |
|---|---|---|
| 2c | 50 | High |
| 3c | 40 | High |
This data highlights the potential for therapeutic applications where selective toxicity is crucial .
Case Studies and Research Findings
- Study on Antibacterial Activity : A series of amino acid derivatives were synthesized and tested against multi-drug resistant (MDR) strains such as Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited remarkable activity against these pathogens, indicating that modifications to the amino acid structure could enhance antibacterial potency .
- Green Chemistry Approach : The synthesis of this compound using environmentally friendly methods has been emphasized in recent studies. Utilizing natural catalysts not only reduces environmental impact but also yields compounds with promising biological activities .
Q & A
Q. What synthetic methodologies are optimal for preparing (S)-2-amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid?
The compound can be synthesized via amination reactions starting from benzo[d][1,3]dioxole derivatives. Key steps include:
- Amination : Use ammonia or ammonium salts under controlled pH and temperature (e.g., 50–80°C) to introduce the amino group .
- Chiral Resolution : Employ chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer, critical for stereospecific activity .
- Characterization : Validate purity using HPLC, NMR (¹H/¹³C), and HRMS. For structural confirmation, compare with crystallographic data from analogs like 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid .
Q. How should solubility and stability be optimized for in vitro assays?
- Solvent Selection : Use DMSO for stock solutions (10 mM) due to moderate solubility. For aqueous buffers, adjust pH to 7.4 and sonicate to enhance dispersion .
- Storage : Aliquot and store at -80°C for long-term stability (6 months); avoid freeze-thaw cycles to prevent degradation .
Q. What in vitro models are suitable for preliminary neuroprotective activity screening?
- Cellular ROS Inhibition : Use SH-SY5Y neuronal cells with H₂O₂-induced oxidative stress. Measure ROS levels via DCFH-DA fluorescence, comparing treated vs. untreated groups .
- Antioxidant Assays : Quantify radical scavenging (e.g., DPPH, ABTS) and correlate with neuroprotection .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The (S)-configuration is critical for binding to enzymes like horseradish peroxidase (HRP) and cellular receptors. Molecular docking studies reveal:
- Hydrogen Bonding : The amino group forms H-bonds with HRP’s heme pocket, while the benzo[d][1,3]dioxol ring engages in hydrophobic interactions .
- Enantiomer Comparison : Racemic mixtures show 30–50% reduced activity in ROS inhibition assays, highlighting stereochemical specificity .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?
- Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters. Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) into protein targets like BACE1 or COX-2 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can enzymatic intermediates involving this compound be trapped for mechanistic studies?
- Photocaged Derivatives : Synthesize analogs like photocaged Dap (2,3-diaminopropionic acid) to capture transient acyl-enzyme intermediates. Illuminate to release reactive species and stabilize intermediates for X-ray crystallography .
- Thioester Traps : Use catalytic serine/cysteine mutants in proteases to form stable amide analogs of reaction intermediates .
Q. What structural modifications enhance bioavailability without compromising activity?
- Prodrug Design : Esterify the carboxylic acid group (e.g., tert-butyl esters) to improve membrane permeability. Hydrolyze in vivo via esterases .
- Ring Substitutions : Replace 2,2-dimethyl groups with fluorinated analogs (e.g., 2,2-difluoro) to modulate metabolic stability and binding affinity .
Q. How do contradictory results in antioxidant assays arise, and how should they be resolved?
- Assay Variability : Discrepancies in DPPH vs. cellular ROS data may stem from solvent polarity or cell permeability differences. Normalize results to intracellular uptake (e.g., LC-MS quantification) .
- Positive Controls : Include Trolox or ascorbic acid in parallel experiments to validate assay conditions .
Q. What role does the benzo[d][1,3]dioxol ring play in target engagement?
- Electron Density : The electron-rich ring participates in π-π stacking with aromatic residues (e.g., HRP’s Phe68) and stabilizes transition states in enzymatic reactions .
- Comparative Studies : Analogues lacking the dimethyl group show 60% reduced COX-2 inhibition, emphasizing steric and electronic contributions .
Q. How can in vivo neuroprotection studies be designed using this compound?
- Animal Models : Administer orally (10–50 mg/kg) in transgenic Alzheimer’s mice (e.g., APP/PS1). Assess cognitive improvement via Morris water maze and quantify amyloid-β plaques .
- Pharmacokinetics : Measure plasma half-life and brain penetration using LC-MS/MS. Optimize dosing based on Cₘₐₓ and AUC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
